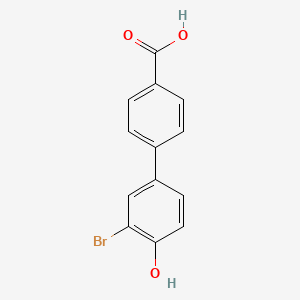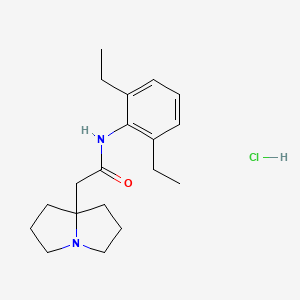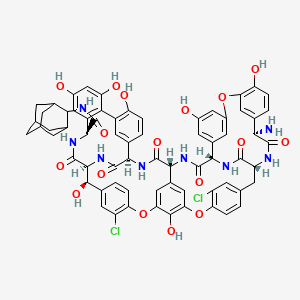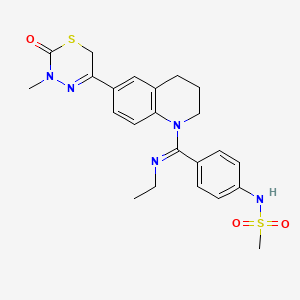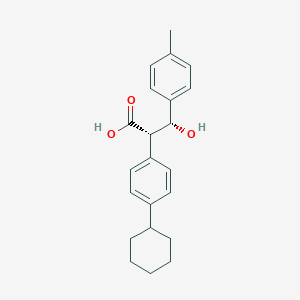
Y7Kkh4TH37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y7Kkh4TH37, also known as 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a benzoic acid moiety, a piperidine ring, and a thiazole ring substituted with a chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.
The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.
化学反応の分析
Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Y7Kkh4TH37 has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.
類似化合物との比較
Y7Kkh4TH37 can be compared with similar compounds such as:
- 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid
- 4-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole and piperidine rings, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
特性
CAS番号 |
876145-68-5 |
|---|---|
分子式 |
C23H22ClN3O3S |
分子量 |
456.0 g/mol |
IUPAC名 |
3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |
InChIキー |
UEIFAMIUBPSKHA-GOSISDBHSA-N |
異性体SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
正規SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)

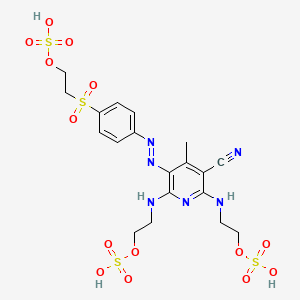

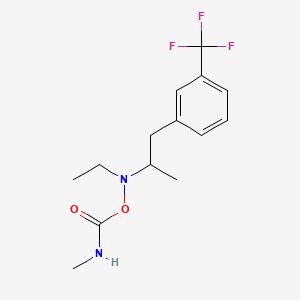

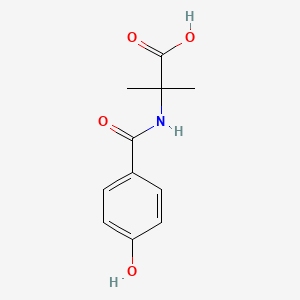
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

